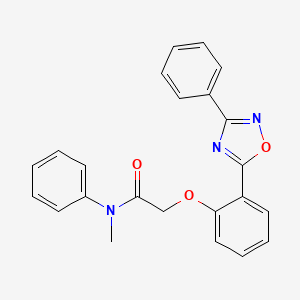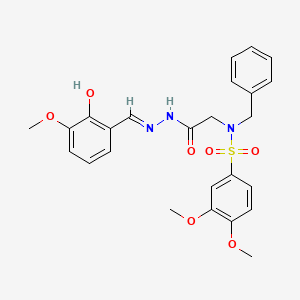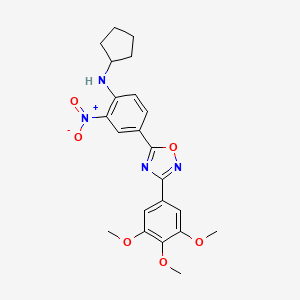
N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in scientific research. MPPO is a synthetic compound that has been synthesized through a specific chemical reaction. The compound has been found to have potential applications in various fields, including medical research.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been found that the compound can interact with specific biological substances, leading to specific biological effects. This compound has been found to have potential applications in the field of cancer research, where it can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects. The compound has been found to have potential applications in the field of neuroscience, where it can be used to study specific neurotransmitter systems. This compound has also been found to have potential applications in the field of cardiovascular research, where it can be used to study specific physiological processes.
Advantages and Limitations for Lab Experiments
N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. The advantages of using this compound in lab experiments include its high yield, purity, and stability. The compound can be easily synthesized and purified, making it an ideal compound for lab experiments. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The compound has potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these fields. Future research can also focus on the development of new synthetic methods for the synthesis of this compound and its derivatives.
Synthesis Methods
N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is synthesized through a specific chemical reaction. The reaction involves the condensation of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy) acetic acid with N-methyl-N-phenylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is high, and the compound can be purified through various methods.
Scientific Research Applications
N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential use as a fluorescent probe for the detection of various biological substances. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy. The compound has been found to have potential applications in the field of medicinal chemistry, where it can be used in the development of new drugs.
properties
IUPAC Name |
N-methyl-N-phenyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26(18-12-6-3-7-13-18)21(27)16-28-20-15-9-8-14-19(20)23-24-22(25-29-23)17-10-4-2-5-11-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJYHYGXNJDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)



![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)





![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)


